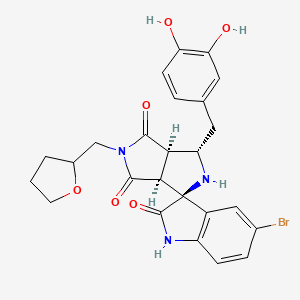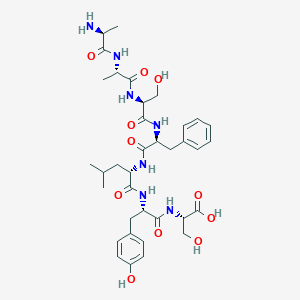![molecular formula C40H36O4P2 B12617646 ([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane] CAS No. 921754-28-1](/img/structure/B12617646.png)
([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: is a complex organophosphorus compound. It is characterized by its biphenyl backbone and two phosphane groups, each substituted with two 2-methoxyphenyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] typically involves the reaction of 2-methoxyphenylphosphane with 1,1’-biphenyl-2,2’-diyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane groups. Common solvents used include toluene or THF (tetrahydrofuran) , and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to minimize human error and enhance safety.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: undergoes various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals, which is useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Substitution: Nucleophiles such as or .
Coordination: Transition metal salts like or .
Major Products
Phosphine oxides: from oxidation reactions.
Substituted biphenyl derivatives: from substitution reactions.
Metal complexes: from coordination reactions.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in .
Biology: Investigated for its potential as a due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential in and as a .
Industry: Utilized in the synthesis of and .
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The biphenyl backbone provides a rigid framework that enhances the stability of the resulting complexes.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane]: can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the biphenyl backbone.
Bis(diphenylphosphino)methane: Another bidentate ligand, but with different electronic properties due to the methylene bridge.
1,1’-Bis(diphenylphosphino)ferrocene: Contains a ferrocene backbone, offering different redox properties.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis[bis(2-methoxyphenyl)phosphane] lies in its biphenyl backbone, which provides rigidity and enhances the stability of its metal complexes, making it particularly useful in catalytic applications.
Propriétés
Numéro CAS |
921754-28-1 |
|---|---|
Formule moléculaire |
C40H36O4P2 |
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
[2-[2-bis(2-methoxyphenyl)phosphanylphenyl]phenyl]-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C40H36O4P2/c1-41-31-19-7-13-25-37(31)45(38-26-14-8-20-32(38)42-2)35-23-11-5-17-29(35)30-18-6-12-24-36(30)46(39-27-15-9-21-33(39)43-3)40-28-16-10-22-34(40)44-4/h5-28H,1-4H3 |
Clé InChI |
SMFNNFDSIFHRID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C6=CC=CC=C6OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)


![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12617631.png)

![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
